6-Bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride is a heterocyclic compound recognized for its unique bicyclic structure, which integrates both pyrrole and pyridine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula of this compound is with a molecular weight of approximately 235.51 g/mol. It is classified as a halogenated nitrogen-containing heterocycle, which can exhibit diverse chemical reactivity and biological interactions.
The synthesis of 6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:
Technical details regarding reaction conditions and yields are critical for optimizing the synthesis process and ensuring high purity of the final product .
The molecular structure of 6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride can be represented as follows:
The compound's structure can be visualized using SMILES notation: BrC1=CC2=C(C=N1)CNC2.[H]Cl
.
6-Bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride exhibits a variety of chemical reactions due to its functional groups:
These reactions underscore the compound's versatility as a building block in organic synthesis and its potential applications in drug discovery .
The mechanism of action for 6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. Preliminary studies suggest that it may exhibit:
Further investigations are necessary to clarify these interactions and their implications for therapeutic applications .
The physical and chemical properties of 6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride include:
Relevant physicochemical data include:
Property | Value |
---|---|
Molecular Weight | 235.51 g/mol |
Purity | ≥97% |
CAS Number | 2173992-37-3 |
IUPAC Name | 6-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride |
These properties are crucial for understanding the compound's behavior in various chemical environments .
6-Bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride has several scientific applications:
The ongoing research into this compound highlights its significance in both academic and industrial settings .
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4